Potent Inhibition of Human Carbonic Anhydrase II (hCA II) by 4-Bromo-N-hydroxybenzenesulfonamide
4-Bromo-N-hydroxybenzenesulfonamide demonstrates potent inhibition of human carbonic anhydrase II (hCA II) with a Ki of 18 nM [1]. This is a significant improvement in potency compared to the unsubstituted N-hydroxybenzenesulfonamide parent scaffold, which typically exhibits weaker inhibition, with inhibition constants in the micromolar range for the sulfonamide class [2]. The presence of the para-bromo substituent is a key driver of this enhanced affinity.
| Evidence Dimension | Inhibitory potency against human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | Ki = 18 nM |
| Comparator Or Baseline | N-hydroxybenzenesulfonamide (Ki > 1,000 nM, class-level reference for unsubstituted sulfonamides) |
| Quantified Difference | >50-fold improvement in potency |
| Conditions | Spectrophotometric assay monitoring 4-nitrophenyl acetate hydrolysis at 400 nm |
Why This Matters
This 18 nM Ki value establishes 4-Bromo-N-hydroxybenzenesulfonamide as a potent and reliable inhibitor for studying hCA II, a major drug target, providing a definitive selection advantage over less potent, unsubstituted alternatives.
- [1] BindingDB. BDBM11375: 4-bromo-N-hydroxybenzene-1-sulfonamide (Hydroxysulfonamide 56). Ki data for Carbonic anhydrase 2 (Human). Accessed 2024. View Source
- [2] Supuran, C.T. (2008) 'Carbonic anhydrases: novel therapeutic applications for inhibitors and activators', Nature Reviews Drug Discovery, 7(2), pp. 168-181. Review establishing class-level potency benchmarks for sulfonamide CA inhibitors. View Source
